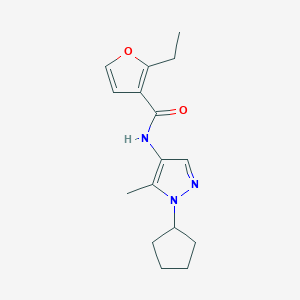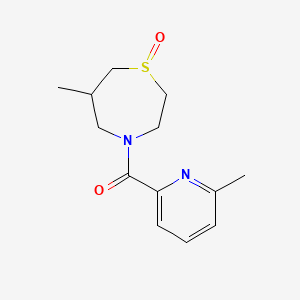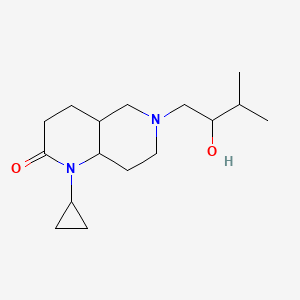![molecular formula C17H16N2O4S B6973509 6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one](/img/structure/B6973509.png)
6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to an acetyl moiety, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where benzenesulfonyl chloride reacts with the intermediate compound under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate product using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell metabolism.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells, leading to disruption of cellular pH regulation and inducing apoptosis.
Pathways Involved: The inhibition of carbonic anhydrase IX affects the glycolytic pathway, reducing the ability of cancer cells to thrive in hypoxic conditions.
Comparison with Similar Compounds
Similar Compounds
6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-4-one: Similar structure but with a different position of the acetyl group.
6-[2-(Benzenesulfonyl)acetyl]-3-ethyl-1,4-dihydroquinazolin-2-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
6-[2-(Benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
6-[2-(benzenesulfonyl)acetyl]-3-methyl-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-19-10-13-9-12(7-8-15(13)18-17(19)21)16(20)11-24(22,23)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWRCNJOBZUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium;2-[4-(4-methylphenoxy)butylcarbamoylamino]-2-(oxan-3-yl)acetate](/img/structure/B6973428.png)
![Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate](/img/structure/B6973435.png)
![3-[[2-(3-Hydroxycyclobutyl)ethylamino]methyl]benzonitrile](/img/structure/B6973437.png)

![6-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6973445.png)
![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]furan-2-carboxylate](/img/structure/B6973449.png)

![3-methyl-N-[1-(4-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6973454.png)
![4-Ethyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-5-methyl-1,2,4-triazole](/img/structure/B6973466.png)

![N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-1-(oxolan-2-yl)ethanamine](/img/structure/B6973496.png)

![5-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6973510.png)
![[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6973526.png)
